molecular formula C5H9N3 B1310945 (1-methyl-1H-pyrazol-3-yl)methanamine CAS No. 612511-81-6

(1-methyl-1H-pyrazol-3-yl)methanamine

Cat. No. B1310945
M. Wt: 111.15 g/mol
InChI Key: SSXDUSOCSNXBPO-UHFFFAOYSA-N
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Description

The compound (1-methyl-1H-pyrazol-3-yl)methanamine is a derivative of the pyrazole class of heterocyclic amines, characterized by a 1-methyl-1H-pyrazol moiety attached to a methanamine group. Pyrazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . The specific compound , however, does not appear to be directly discussed in the provided papers, but its structural relatives and derivatives are extensively studied for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of related pyrazole compounds often involves condensation reactions, cycloadditions, or other specialized chemical reactions. For instance, a tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold was synthesized using a [1,3]-dipolar cycloaddition reaction, starting from enantiopure L-phenylalanine and N-benzyl-3-pyrroline . Similarly, the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine was achieved through a condensation reaction at ambient temperature, yielding an 81% product . These methods highlight the versatility of synthetic approaches for pyrazole derivatives.

Molecular Structure Analysis

The molecular structures of pyrazole derivatives are often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of (5-methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was elucidated using 1H NMR and IR spectra, and further confirmed by X-ray diffraction . These techniques are crucial for determining the precise arrangement of atoms within the molecule and confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, often forming complexes with metals or undergoing further functionalization. For instance, (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives were used to form Pt(II) complexes, which exhibited significant cytotoxic effects on human carcinoma cell lines . This demonstrates the reactivity of pyrazole derivatives in forming biologically active complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents on the pyrazole ring can affect the compound's solubility, stability, and reactivity. The antimicrobial evaluation of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives showed variable degrees of activity, which can be attributed to the different substituents on the phenyl ring . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents.

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives, including “(1-methyl-1H-pyrazol-3-yl)methanamine”, are extensively used in medicinal chemistry . They are characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms .

Application

Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Method of Application

The synthesis of pyrazole derivatives encompasses diverse methods for accessing the pyrazole moiety. These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

Results or Outcomes

Over the past decade, there has been a significant increase in interest in pyrazole chemistry, primarily driven by the discovery of fascinating properties demonstrated by numerous pyrazole derivatives .

Pyrazole Derivatives as Androgen Receptor Antagonists

Another application of pyrazole derivatives is in the field of endocrinology .

Application

Pyrazole derivatives have been synthesized and evaluated as androgen receptor antagonists .

Method of Application

The specific methods of synthesis and evaluation are not detailed in the source .

Results or Outcomes

The results or outcomes of this application are not provided in the source .

Safety And Hazards

“(1-methyl-1H-pyrazol-3-yl)methanamine” can cause severe skin burns and eye damage . Safety phrases for handling this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and immediately calling a poison center or doctor/physician if one feels unwell .

properties

IUPAC Name

(1-methylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-8-3-2-5(4-6)7-8/h2-3H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXDUSOCSNXBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427116
Record name (1-methyl-1H-pyrazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-pyrazol-3-yl)methanamine

CAS RN

612511-81-6
Record name (1-methyl-1H-pyrazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Methylpyrazol-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SP Ivonin, BB Kurpil, AV Bezdudny… - Journal of Fluorine …, 2015 - Elsevier
An approach to the synthesis (4-di- and -trifluoroalkyl-1-alkyl-1H-pyrazol-3-yl)methylamines – promising building blocks for drug discovery and medicinal chemistry is described. The …
Number of citations: 10 www.sciencedirect.com
MA Tairov, V Levchenko, IA Stadniy… - … Process Research & …, 2020 - ACS Publications
A new, high-yielding, and practical method for synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, key intermediates for important …
Number of citations: 6 pubs.acs.org
J Carpenter, Y Wang, G Wu, J Feng… - Journal of Medicinal …, 2017 - ACS Publications
Agonism of the 5-HT 2C receptor represents one of the most well-studied and clinically proven mechanisms for pharmacological weight reduction. Selectivity over the closely related 5-…
Number of citations: 14 pubs.acs.org
TM Chapman, SA Osborne, C Wallace… - Journal of Medicinal …, 2014 - ACS Publications
A structure-guided design approach using a homology model of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) was used to improve the potency of a series of …
Number of citations: 45 pubs.acs.org
JR Medina, X Tian, WH Li, D Suarez… - Journal of Medicinal …, 2021 - ACS Publications
Elevated expression of the c-MYC oncogene is one of the most common abnormalities in human cancers. Unfortunately, efforts to identify pharmacological inhibitors that directly target …
Number of citations: 2 pubs.acs.org
HV Waldschmidt, KT Homan, MC Cato… - Journal of medicinal …, 2017 - ACS Publications
In heart failure, the β-adrenergic receptors (βARs) become desensitized and uncoupled from heterotrimeric G proteins. This process is initiated by G protein-coupled receptor kinases (…
Number of citations: 46 pubs.acs.org
JA Sindac - 2014 - deepblue.lib.umich.edu
Arborviruses such as western equine encephalitis virus (WEEV) are capable of causing a wide range of diseases in humans. The CDC and NIAID consider WEEV as a potential …
Number of citations: 0 deepblue.lib.umich.edu
JA Sindac, SJ Barraza, CJ Dobry, J Xiang… - Journal of medicinal …, 2013 - ACS Publications
Neurotropic alphaviruses, which include western equine encephalitis virus (WEEV) and Fort Morgan virus, are mosquito-borne pathogens that infect the central nervous system causing …
Number of citations: 30 pubs.acs.org

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